molecular formula C20H22N4OS2 B4573603 2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE

2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B4573603
M. Wt: 398.5 g/mol
InChI Key: HUKAHMCLRCQLMN-UHFFFAOYSA-N
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Description

2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a thienyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and thienyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and thienyl-containing molecules. Compared to these, 2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

IUPAC Name

2-[[5-(4,5-dimethylthiophen-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c1-5-9-24-19(17-11-26-15(4)14(17)3)22-23-20(24)27-12-18(25)21-16-8-6-7-13(2)10-16/h5-8,10-11H,1,9,12H2,2-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKAHMCLRCQLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CSC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE

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